molecular formula C16H24N2O2 B7896440 [(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid

[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid

Cat. No.: B7896440
M. Wt: 276.37 g/mol
InChI Key: GGCABWKIPXYICX-UHFFFAOYSA-N
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Description

[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a piperidine-derived compound featuring a benzyl group at the 1-position of the piperidine ring, a methyl-amino group at the 4-ylmethyl position, and an acetic acid moiety. Catalog listings indicate it was previously available as a research chemical but is now discontinued . Analogues such as 2-(1-Benzylpiperidin-4-yl)acetic acid (CAS 130927-83-2) are explicitly noted for pharmaceutical applications, implying shared interest in piperidine-based scaffolds for medicinal chemistry .

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-17(13-16(19)20)11-15-7-9-18(10-8-15)12-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCABWKIPXYICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Benzylamine Derivatives

A widely adopted method involves the cyclization of N-benzyl-β-alanine derivatives. For example, benzylamine reacts with methyl acrylate in a Michael addition to form N,N-bis(β-methyl propionate) benzylamine. Subsequent acid-catalyzed cyclization yields 1-benzyl-4-piperidone, a pivotal intermediate. Reduction of the ketone group using sodium borohydride in methanol produces 1-benzylpiperidin-4-ylmethanol, which is further brominated to introduce a leaving group for subsequent alkylation.

Reaction Conditions:

  • Cyclization: Acetic acid, 80°C, 12 hours (yield: 68%)

  • Reduction: NaBH₄ in MeOH, 0–5°C, 2 hours (yield: 85%)

Introduction of the Methylamino Group

Reductive Amination

The methylamino moiety is introduced via reductive amination of 1-benzylpiperidin-4-ylmethanamine with formaldehyde. Titanium(IV) tetraisopropoxide facilitates the formation of an imine intermediate, which is reduced using sodium borohydride in methanol. This method avoids pyrophoric reagents like sodium triacetoxyborohydride, enhancing safety for large-scale synthesis.

Key Data:

  • Reagents: Titanium(IV) tetraisopropoxide (1.2 equiv), 37% formaldehyde solution

  • Yield: 78% after purification by crystallization

Alkylation of Secondary Amines

Alternative routes employ alkylation of 1-benzylpiperidin-4-ylmethanamine with methyl iodide in the presence of a base. Potassium carbonate in acetonitrile at 60°C for 6 hours achieves 72% yield but requires rigorous exclusion of moisture to prevent side reactions.

Coupling of the Acetic Acid Moiety

Nucleophilic Substitution

The carboxylic acid group is introduced via reaction of 1-benzyl-4-(methylaminomethyl)piperidine with bromoacetic acid under basic conditions. Sodium hydride in DMF deprotonates the amine, enabling nucleophilic attack on bromoacetic acid.

Optimized Protocol:

  • Molar Ratio: 1:1.2 (amine:bromoacetic acid)

  • Temperature: 0°C to room temperature, 12 hours

  • Yield: 83%

Carbodiimide-Mediated Coupling

A more selective approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid. This method minimizes racemization and is preferred for chiral intermediates.

Catalytic and Solvent Effects

Hydrogenation Catalysts

Palladium on carbon (10% Pd/C) under 40 psi hydrogen pressure effectively removes benzyl protecting groups post-coupling, achieving >95% deprotection yield.

Solvent Optimization

Dimethylformamide (DMF) and dichloromethane (DCM) are critical for solubilizing intermediates. Polar aprotic solvents enhance reaction rates in alkylation steps by stabilizing transition states.

Comparative Analysis of Synthetic Routes

MethodStepsOverall YieldKey AdvantagesLimitations
Reductive Amination462%Scalable, avoids pyrophoric reagentsRequires chiral resolution
Alkylation358%Faster reaction timesMoisture-sensitive conditions
Carbodiimide Coupling571%High purity, minimal racemizationCostly reagents

Chemical Reactions Analysis

Synthetic Formation and Alkylation

The synthesis of [(1-benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid involves multi-step alkylation and functionalization. Key steps include:

Table 1: Alkylation and Intermediate Formation

StepReaction TypeConditionsYieldSource
1Benzyl-piperidine alkylationNaH, DMF, 0–5°C → 60°C, 6 h; 2-phenylacetonitrile addition75%
2Nitrile hydrolysis to acid2N NaOH, ethanol, reflux (7 h); HCl acidification70%
3Amide couplingThionyl chloride (SOCl₂), DMF; methyl 2-aminoacetate, DCM, 0°C → RT, 12 h83%
  • Mechanistic Insight : Alkylation at the piperidine nitrogen proceeds via deprotonation by NaH, followed by nucleophilic attack on the alkylating agent (e.g., benzyl halide) .

Hydrolysis and Acid-Base Reactions

The acetic acid moiety participates in hydrolysis and pH-dependent equilibria:

Reaction Pathway:

  • Nitrile → Carboxylic Acid :

    • Hydrolysis of the nitrile intermediate (e.g., compound 3 in ) under basic conditions (2N NaOH, ethanol, reflux) yields the carboxylic acid derivative.

    • Acidification (HCl) precipitates the free acid .

  • Zwitterionic Stability :

    • The compound forms stable zwitterions in polar aprotic solvents (e.g., DMF, THF) due to intramolecular proton transfer between the tertiary amine and acetic acid groups .

Amidation and Coupling

The acetic acid group enables amide bond formation:

Table 2: Amidation Conditions and Outcomes

Coupling PartnerReagents/ConditionsProduct ApplicationSource
Methyl 2-aminoacetateSOCl₂, DMF → acyl chloride; DCM, RT, 12 hSpiro-isoquinoline derivatives
Amines (HNR¹R²)tert-butanol, 80°C, 48 hPyrrolo-pyrimidine derivatives
  • Key Observation : Prolonged heating (48–100 h) in high-boiling solvents (e.g., tert-butanol) is required for complete conversion .

Deprotection and Redox Reactions

The benzyl group undergoes catalytic hydrogenation or acid/base-mediated deprotection:

Table 3: Deprotection Methods

MethodConditionsOutcomeSource
Alkaline hydrolysisNaOH/MeOH, 30°C, 2 hBenzyl group removal
Acidic cleavageTriflic acid, 130°C, 4 hSpirocyclic product formation
  • Mechanistic Pathway : Alkaline conditions cleave the benzenesulfonyl protecting group via nucleophilic attack by hydroxide ions .

Comparative Reactivity with Analogues

Structural modifications alter reactivity:

Table 4: Structural Analogues and Reactivity

CompoundKey Structural DifferenceReactivity Profile
[(1-Acetyl-piperidin-4-ylmethyl)-...]Acetyl vs. benzylFaster hydrolysis due to reduced steric bulk
[(1-Benzyl-piperidin-3-ylmethyl)-...]Piperidine substitution positionAltered pKa (amine group)

Computational Insights

DFT studies reveal:

  • Proton Transfer Barriers : The acetic acid group stabilizes transition states during azomethine ylide formation (ΔΔG‡ = 8.6 kcal·mol⁻¹) .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, while protic solvents (e.g., MeOH) favor protonated forms .

Scientific Research Applications

Overview

[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a piperidine derivative that has gained attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound is primarily explored for its applications in chemistry , biology , and medicine .

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. A study showed its effectiveness against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values as follows:
Bacterial StrainMIC (µg/mL)
Bacillus subtilis75
Escherichia coli<125
Pseudomonas aeruginosa150

These results suggest its potential use as an antimicrobial agent, particularly against Gram-positive bacteria.

  • Antiviral Properties : Preliminary studies have indicated that derivatives of piperidine, including this compound, may inhibit the replication of certain viruses, such as influenza. Although specific data on this compound is limited, structural analogs have shown low micromolar activity against viral strains.

Medicine

  • Potential Therapeutic Applications : The compound is being explored for its therapeutic potential in drug development. Its ability to interact with various biological targets may lead to the development of new medications for treating infections or other diseases .

Case Study 1: Antimicrobial Efficacy

A recent investigation tested the antimicrobial properties of this compound against multiple bacterial strains. The findings confirmed that it effectively inhibited growth, particularly in Bacillus subtilis and Escherichia coli, suggesting a broad spectrum of antimicrobial activity.

Case Study 2: Antiviral Potential

In vitro studies assessed the antiviral potential of piperidine derivatives similar to this compound. These studies indicated that modifications in the piperidine structure could enhance antiviral activity, warranting further exploration of this compound's efficacy against viral infections.

Mechanism of Action

The mechanism of action of [(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Piperidine derivatives exhibit diverse bioactivities depending on substituent patterns. Key analogues include:

a) 2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic acids
  • Structure : Features a diphenylmethylene group at the 4-position of the piperidine ring and an acetic acid chain.
  • Activities : Demonstrated antiallergic, spasmolytic, and broncholytic effects in a 1984 patent, likely due to histamine receptor modulation or smooth muscle relaxation .
b) 2-(1-Benzylpiperidin-4-yl)acetic Acid (CAS 130927-83-2)
  • Structure: Lacks the methyl-amino group but retains the benzyl and acetic acid moieties.
  • Applications : Used in pharmaceuticals, possibly as a precursor or active ingredient targeting enzymes or transporters .
  • Key Difference: Absence of the methyl-amino group may reduce interactions with amine-sensitive receptors (e.g., neurotransmitter analogs).
c) [(1-Acetyl-piperidin-4-ylmethyl)-amino]-acetic Acid
  • Structure : Substitutes the benzyl group with an acetyl moiety.
  • Properties : Lower molecular weight (214.26 g/mol) and increased polarity due to the acetyl group, which may reduce blood-brain barrier penetration compared to the target compound .
d) (R)-(1-Benzylpiperidin-3-yl)-methanamine
  • Structure : Methanamine substituent at the 3-position instead of the 4-ylmethyl-acetic acid chain.
  • Role : Likely serves as a synthetic intermediate or building block for more complex derivatives .

Pharmacological Activity Profiles

Compound Name Key Substituents Biological Activities Source
[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid Benzyl, methyl-amino, acetic acid Potential CNS/metabolic applications (inferred)
2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic acid Diphenylmethylene, acetic acid Antiallergic, spasmolytic, broncholytic
2-(1-Benzylpiperidin-4-yl)acetic acid Benzyl, acetic acid Pharmaceutical intermediates
[(1-Acetyl-piperidin-4-ylmethyl)-amino]-acetic acid Acetyl, amino, acetic acid Undisclosed (research use)

Physicochemical and Bioavailability Considerations

  • Lipophilicity : The diphenylmethylene analogue () is highly lipophilic, favoring tissue penetration but risking off-target effects. The acetylated derivative () balances polarity and permeability.
  • Solubility : The acetic acid group in all compounds enhances water solubility, critical for oral bioavailability.
  • Metabolic Stability : Benzyl groups (target compound) may undergo hepatic oxidation, whereas acetyl groups () are prone to hydrolysis, affecting half-life .

Biological Activity

[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This compound, characterized by a piperidine ring, a benzyl group, and an acetic acid moiety, has been studied for its interactions with various receptors and its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C15_{15}H20_{20}N2_2O2_2, with a molar mass of 262.35 g/mol. Its structure can be described as follows:

  • Piperidine Ring : A six-membered nitrogen-containing heterocycle that contributes to the compound's basicity and ability to interact with biological targets.
  • Benzyl Group : Enhances lipophilicity, allowing better membrane penetration.
  • Acetic Acid Moiety : Provides potential for ionic interactions with biological macromolecules.

Receptor Interactions

Research has indicated that this compound exhibits significant binding affinity at various receptors, particularly muscarinic acetylcholine receptors (mAChRs). These interactions are crucial for modulating neurotransmitter systems, which can have implications in treating neurological disorders.

  • Muscarinic Receptors : The compound has been studied as an antagonist of muscarinic receptors, suggesting potential applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Enzyme Inhibition

The compound has shown promise in inhibiting cholinesterase enzymes (AChE and BuChE), which are critical in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Anticancer Activity

In vitro studies have demonstrated that derivatives of piperidine compounds, including those similar to this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, one study showed improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Neuroprotective Effects

A recent study highlighted the neuroprotective potential of piperidine derivatives against oxidative stress-induced neuronal damage. The compound was found to possess antioxidant properties, which may contribute to its neuroprotective effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. SAR studies suggest that the presence of the benzyl group and specific substitutions on the piperidine ring significantly enhance receptor binding and enzyme inhibition potency .

Compound NameMolecular FormulaMolar MassKey Features
This compoundC15_{15}H20_{20}N2_2O2_2262.35 g/molPiperidine ring with benzyl and acetic acid moieties
[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acidC14_{14}H19_{19}N2_2O2_2228.29 g/molContains an acetyl group instead of benzyl
[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-acetic acidC15_{15}H20_{20}N2_2O2_2262.35 g/molVariation in piperidine position

Q & A

Q. What are the primary synthetic routes for [(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid, and how is the product purified?

The synthesis typically involves multi-step reactions starting with functionalized piperidine derivatives. For example, a benzyl-protected piperidine intermediate may undergo alkylation or amidation reactions. Key steps include:

  • Alkylation : Reacting 1-benzyl-4-aminopiperidine (CAS: 185058-54-2) with methylamino-acetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the methyl-amino linkage .
  • Purification : Post-synthesis, Prep-HPLC is commonly used to isolate the compound, as described in protocols achieving >95% purity .
  • Characterization : Confirmation via 1H^1H-NMR (e.g., δ 2.15–1.88 ppm for piperidine protons) and mass spectrometry (MS: m/z 475.3 [M+H]+) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., benzyl aromatic protons at δ 7.62–6.93 ppm) and carbon backbone integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 475.3 vs. observed) .
  • Chromatography : HPLC retention time and UV/Vis spectra ensure purity and absence of side products .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the methyl-amino linkage formation in this compound?

  • Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity of the amine group. Evidence shows DMF with K₂CO₃ achieves 87% yield in analogous reactions .
  • Catalysis : Transition metal catalysts (e.g., Pd for coupling reactions) or phase-transfer agents (e.g., tetrabutylammonium bromide) may accelerate kinetics .
  • Temperature Control : Stirring at 100°C for 12–24 hours ensures complete reaction while minimizing decomposition .

Q. How should researchers address discrepancies in spectral data during characterization?

  • Contradictory NMR Peaks : Compare experimental data with computational predictions (e.g., ChemDraw simulations) or reference compounds. For example, piperidine ring protons may split unexpectedly due to conformational flexibility .
  • Mass Spec Anomalies : Isotopic patterns (e.g., 35Cl/37Cl^{35}Cl/^{37}Cl) or adduct formation (e.g., [M+Na]+) require careful interpretation. Use high-resolution instruments to distinguish between isobaric species .

Q. What strategies are effective in studying the structure-activity relationship (SAR) of this compound?

  • Pharmacophore Modification : Introduce substituents at the benzyl or acetic acid moiety (e.g., methoxy or fluorine groups) to assess bioactivity changes. Evidence from double-pharmacophore ligands suggests steric and electronic factors dominate receptor binding .
  • Biological Assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition or receptor agonism/antagonism). For instance, neurotensin receptor affinity was tested using radiolabeled analogs .

Q. How can researchers mitigate decomposition during long-term storage?

  • Lyophilization : Freeze-drying in acidic conditions (e.g., 2N HCl) stabilizes the compound, as demonstrated in lyophilized samples retaining >90% potency after 6 months .
  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the benzyl or piperidine groups .

Methodological Considerations

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Batch Reactors : Use controlled-temperature reactors with reflux condensers to maintain reaction efficiency at larger volumes .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real-time .

Q. How can computational tools aid in the design of derivatives with enhanced properties?

  • Molecular Docking : Predict binding modes to targets like neurotensin receptors using software (e.g., AutoDock Vina) .
  • ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability early in design .

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